1-[1-(4-Chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea -

1-[1-(4-Chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea

Catalog Number: EVT-4763818
CAS Number:
Molecular Formula: C16H15ClF2N2O
Molecular Weight: 324.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Description: While the provided papers do not describe the specific synthesis of "N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea", general methods for synthesizing substituted ureas are well established in organic chemistry [, ].
  • Molecular Structure Analysis: Techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography could be used to confirm the structure and analyze the conformational properties of the synthesized compound [, ].
Applications
  • Description: The presence of halogenated aromatic rings and the urea group suggests that "N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea" might interact with other biological targets beyond cannabinoid receptors [, ].

N-(4-Methylphenylsulfonyl)-N'-(4-Chlorophenyl)urea (MPCU)

Compound Description: MPCU is a new agent that exhibits high therapeutic activity against human and rodent tumor models. In vitro studies indicate that [3H]MPCU is concentrated 4- to 6-fold in GC3/c1 human colon adenocarcinoma cells in an azide-sensitive manner. [] Further research suggests MPCU accumulates in mitochondria, potentially driven by the pH gradient across the mitochondrial membrane. [] Treatment with MPCU or the analogue N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea leads to the enlargement of mitochondria within 24 hours. []

Relevance: MPCU, like N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea, contains a urea core structure. Additionally, both compounds possess a 4-chlorophenyl substituent on one of the urea nitrogen atoms. []

N-(5-Indanylsulfonyl)-N'-(4-Chlorophenyl)urea

Compound Description: This compound is an analogue of MPCU. Similar to MPCU, exposure of cells to N-(5-Indanylsulfonyl)-N'-(4-chlorophenyl)urea causes enlargement of mitochondria. []

Relevance: This compound shares a urea core and a 4-chlorophenyl substituent with N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea. [] Furthermore, it is structurally analogous to MPCU, differing only in the specific aromatic group attached to the sulfonyl moiety.

Relevance: Both PSNCBAM-1 and N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea contain a urea core structure. Both compounds also possess a 4-chlorophenyl substituent. []

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)urea (NS1738)

Compound Description: NS1738 is a type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). [] Like other α7 PAMs, NS1738 does not displace the binding of [3H]methyllycaconitine to rat cortex α7* nAChRs. []

Relevance: NS1738, like N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea, is a disubstituted urea derivative. [] Both compounds also have halogen substituents on their aromatic rings.

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

Compound Description: PNU-120596 is a type II positive allosteric modulator of the α7 neuronal acetylcholine receptor (nAChR). [] Similar to other α7 PAMs, PNU-120596 does not displace the binding of [3H]methyllycaconitine to rat cortex α7* nAChRs. [] In contrast to A-867744, another type II α7 PAM, PNU-120596 exhibits a distinct secondary component in acetylcholine-evoked currents at lower concentrations. []

Relevance: PNU-120596 is a disubstituted urea derivative, just like N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea. [] Both compounds feature a halogen substituent on one of the aromatic rings.

N-(3-{[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

Compound Description: Vemurafenib is a novel small-molecule BRAF inhibitor approved by the Food and Drug Administration for the treatment of patients with metastatic melanoma harboring a BRAFV600E mutation. [] In vitro studies using transfected Madin-Darby canine kidney II cells show that P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) actively efflux vemurafenib, restricting its intracellular accumulation. [] Bidirectional flux studies reveal greater transport in the basolateral-to-apical direction than in the apical-to-basolateral direction due to active efflux by P-gp and BCRP. [] Selective P-gp and BCRP inhibitors, zosuquidar and Ko143, respectively, restore the intracellular accumulation and bidirectional net flux of vemurafenib. [] In vivo studies demonstrate that vemurafenib's brain distribution is severely restricted at the blood-brain barrier due to active efflux by both P-gp and BCRP. []

Relevance: While not a urea derivative, Vemurafenib shares the 4-chlorophenyl and 2,4-difluorophenyl substituents with N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea. [] This makes it a structurally related compound of interest.

Relevance: Although not a urea derivative, A-867744 shares the 4-chlorophenyl substituent with N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea. [] This structural similarity, along with its activity as a receptor modulator, makes it a relevant compound.

Properties

Product Name

1-[1-(4-Chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea

Molecular Formula

C16H15ClF2N2O

Molecular Weight

324.75 g/mol

InChI

InChI=1S/C16H15ClF2N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22)

InChI Key

ADKFKKMCWSGHEL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.